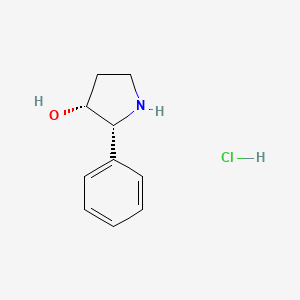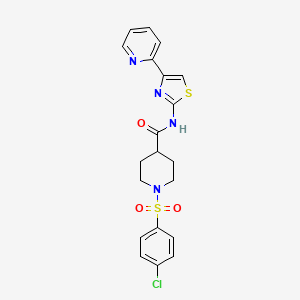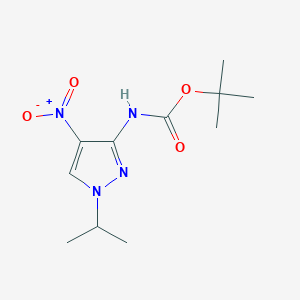
(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2408936-09-2 . It has a molecular weight of 199.68 . This compound is a versatile chemical compound used in various scientific research applications. Its unique structure enables it to be employed in drug synthesis, organic chemistry studies, and pharmaceutical research.
Molecular Structure Analysis
The IUPAC Name for this compound is (2R,3R)-2-phenylpyrrolidin-3-ol hydrochloride . The InChI Code for this compound is 1S/C10H13NO.ClH/c12-9-6-7-11-10 (9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the web search results.Aplicaciones Científicas De Investigación
Pharmacological Profiles
The compound's active form, R-96544, has been identified as a potent 5-HT2A receptor antagonist, showing concentration-dependent inhibition of platelet aggregation induced by serotonin in various species. This research suggests its potential as a novel agent for antiplatelet therapy (Ogawa et al., 2002).
Novel Synthesis Methods
Innovative methods have been developed for the preparation of related compounds, such as (R)-Phenotropil, a derivative of (2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride. These methods involve complex chemical processes, demonstrating the compound's relevance in synthetic chemistry (Vorona et al., 2012).
Optical Resolution Techniques
Research has been conducted on the optical resolution of similar compounds, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, utilizing techniques like replacing and preferential crystallization. This emphasizes the compound's significance in stereochemistry and optical isomer separation (Shiraiwa et al., 2006).
Involvement in Experimental Pancreatitis
Studies indicate that the compound's metabolites, like R-96544, could play a role in inhibiting the progression of both acute and chronic pancreatitis. This research opens pathways for its potential therapeutic applications in pancreatitis treatment (Ogawa et al., 2005).
Role in Stereodivergent Syntheses
The compound has been utilized in the stereodivergent syntheses of anisomycin derivatives, showcasing its versatility in the creation of various biologically active molecules (Kim et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Propiedades
IUPAC Name |
(2R,3R)-2-phenylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-9-6-7-11-10(9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZSXAHOOPVDRG-DHTOPLTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)
![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)
![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)
![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)
